molecular formula C11H14SeSi B1652623 Silane, benzo[b]selenophene-2-yltrimethyl- CAS No. 152554-88-6

Silane, benzo[b]selenophene-2-yltrimethyl-

Cat. No.: B1652623
CAS No.: 152554-88-6
M. Wt: 253.3 g/mol
InChI Key: JBMVHYYUPUSFGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, benzo[b]selenophene-2-yltrimethyl- typically involves the cyclization of specific precursors. One common method is the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with N-selenocyanate-succinimide, which is formed in situ . This reaction proceeds under mild conditions and yields the desired product in good yield.

Industrial Production Methods

the general principles of organoselenium compound synthesis, such as the use of catalytic systems and optimization of reaction conditions, are likely to be applied in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Silane, benzo[b]selenophene-2-yltrimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields selenoxides, while reduction produces selenides .

Mechanism of Action

The mechanism of action of silane, benzo[b]selenophene-2-yltrimethyl- involves its interaction with molecular targets and pathways within cells. It is known to induce oxidative stress in cancer cells, leading to apoptosis. The compound’s antioxidant properties also play a role in its biological activity, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-yltrimethylsilane: Similar in structure but contains sulfur instead of selenium.

    Benzo[b]furan-2-yltrimethylsilane: Contains oxygen instead of selenium.

Uniqueness

Silane, benzo[b]selenophene-2-yltrimethyl- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit higher biological activity compared to their sulfur or oxygen analogs .

Properties

IUPAC Name

1-benzoselenophen-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14SeSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMVHYYUPUSFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2[Se]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14SeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440057
Record name Silane, benzo[b]selenophene-2-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152554-88-6
Record name Silane, benzo[b]selenophene-2-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, benzo[b]selenophene-2-yltrimethyl-
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Silane, benzo[b]selenophene-2-yltrimethyl-
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Silane, benzo[b]selenophene-2-yltrimethyl-
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Silane, benzo[b]selenophene-2-yltrimethyl-
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Reactant of Route 6
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